molecular formula C19H23N3OS B2392457 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(phenylthio)propan-1-one CAS No. 2309597-62-2

1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2392457
CAS No.: 2309597-62-2
M. Wt: 341.47
InChI Key: RMDPRJUXDOREFN-UHFFFAOYSA-N
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Description

“1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(phenylthio)propan-1-one” is a complex organic compound that features a bicyclic structure with an imidazole ring and a phenylthio group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(phenylthio)propan-1-one” typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, followed by functional group modifications to introduce the imidazole ring.

    Introduction of the Imidazole Ring: The imidazole ring can be introduced via a condensation reaction between an aldehyde and an amine.

    Attachment of the Phenylthio Group: The phenylthio group can be attached through a nucleophilic substitution reaction using a thiol and an appropriate leaving group.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the phenylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with imidazole rings are often studied for their enzyme inhibitory activities. This compound could potentially inhibit enzymes that interact with imidazole-containing substrates.

Medicine

Medicinally, such compounds are investigated for their potential as therapeutic agents

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with imidazole rings can interact with metal ions in enzymes, inhibiting their activity. The bicyclic structure may also allow for interactions with specific receptors or proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-Imidazol-1-yl)-3-(phenylthio)propan-1-one: Lacks the bicyclic structure but contains the imidazole and phenylthio groups.

    8-Azabicyclo[3.2.1]octane derivatives: Similar bicyclic structure but different functional groups.

Uniqueness

The uniqueness of “1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(phenylthio)propan-1-one” lies in its combination of a bicyclic core, an imidazole ring, and a phenylthio group. This combination of features is rare and can lead to unique biological and chemical properties.

Properties

IUPAC Name

1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylsulfanylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c23-19(8-11-24-18-4-2-1-3-5-18)22-15-6-7-16(22)13-17(12-15)21-10-9-20-14-21/h1-5,9-10,14-17H,6-8,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDPRJUXDOREFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CCSC3=CC=CC=C3)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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